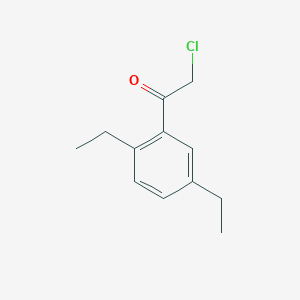
2-Chloro-1-(2,5-diethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,5-diethylphenyl)ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the ethanone group and two ethyl groups attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethanone typically involves the chlorination of 1-(2,5-diethylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorination techniques and optimized reaction conditions can lead to higher purity and reduced impurities in the final product .
化学反応の分析
Types of Reactions
2-Chloro-1-(2,5-diethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products Formed
Substitution: Corresponding alcohols, amines, or thiols.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Chloro-1-(2,5-diethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
作用機序
The mechanism of action of 2-Chloro-1-(2,5-diethylphenyl)ethanone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .
類似化合物との比較
Similar Compounds
2-Chloro-1-(2,4-dimethylphenyl)ethanone: Similar structure with methyl groups instead of ethyl groups.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of ethyl groups.
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Features hydroxyl groups instead of ethyl groups .
Uniqueness
2-Chloro-1-(2,5-diethylphenyl)ethanone is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions .
特性
IUPAC Name |
2-chloro-1-(2,5-diethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGDBWVAJPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
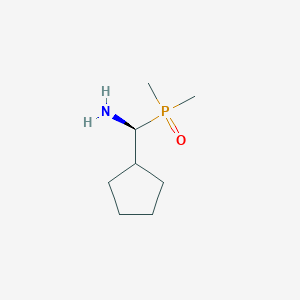
![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)
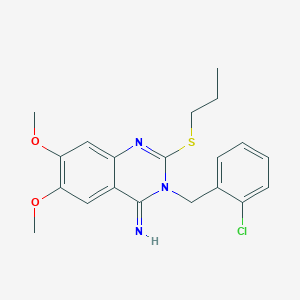
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
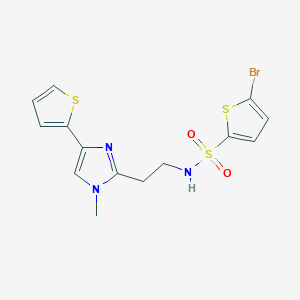
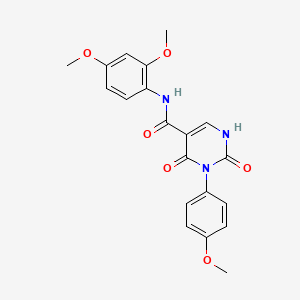
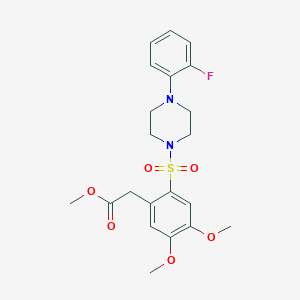
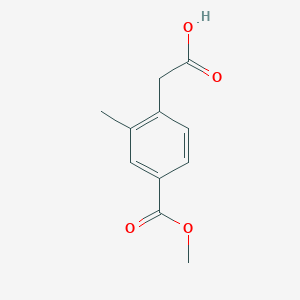

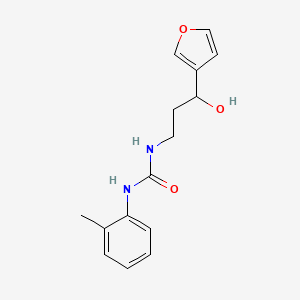
![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)
![7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2811652.png)
![ethyl 2-{3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
